![molecular formula C14H14N2O3 B2503856 (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-81-3](/img/structure/B2503856.png)
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a nitrophenyl group, such as the one in your query, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They are characterized by the presence of a nitro group (-NO2) attached to a phenyl ring.
Synthesis Analysis
The synthesis of nitrophenyl compounds often involves the nitration of benzene or substituted benzenes . This is typically achieved using a mixture of nitric and sulfuric acids.Molecular Structure Analysis
The molecular structure of nitrophenyl compounds is characterized by a benzene ring with a nitro group attached. The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis
Nitrophenyl compounds can undergo a variety of chemical reactions, including reduction to amines, and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds depend on their exact structure. Generally, these compounds are solid at room temperature and have relatively high melting points .Wissenschaftliche Forschungsanwendungen
Redox-Denitration Reactions
- Application in Redox-Denitration Reactions: A study by Rees and Tsoi (2000) explored the redox-denitration reactions of aromatic nitro compounds, which can be relevant for the compound . The research discussed the transformation of nitro compounds under specific conditions, indicating a potential application in organic synthesis or chemical reactions involving nitrophenyl groups (Rees & Tsoi, 2000).
Synthesis and Crystal Structure Analysis
- Synthesis and Structural Studies: Al-Hourani et al. (2016) conducted synthesis and crystal structure analysis of a compound with a similar nitrophenyl group. Their work can provide insights into the potential applications in crystallography and molecular modeling for the compound of interest (Al-Hourani et al., 2016).
Biodegradation Studies
- Biodegradation Research: Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to the one . This research could suggest potential environmental or bioremediation applications for the compound (Bhushan et al., 2000).
Photoassisted Fenton Reaction
- Role in Photoassisted Fenton Reaction: Pignatello and Sun (1995) explored the use of similar compounds in the photoassisted Fenton reaction, a process that could be relevant for environmental remediation or organic compound degradation (Pignatello & Sun, 1995).
Synthesis of New Chemical Derivatives
- Synthetic Applications: Dotsenko et al. (2019) discussed the synthesis of new chemical derivatives from compounds with similar structural features, indicating potential applications in drug precursor synthesis or as ligands in various chemical reactions (Dotsenko et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)7-10-5-4-6-12(8-10)16(18)19/h4-8H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVIFYCMLLURE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)
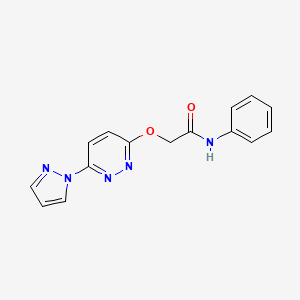
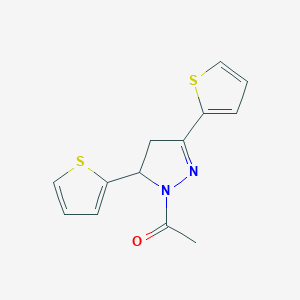
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
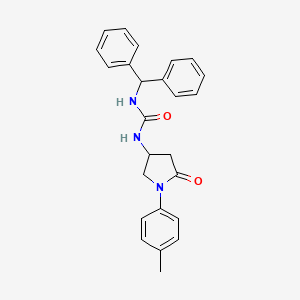
![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)
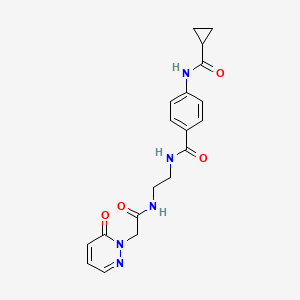
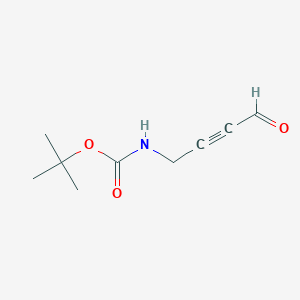

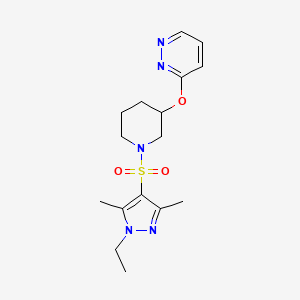
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)